molecular formula C16H15NO3 B384162 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one CAS No. 104029-53-0

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B384162
CAS No.: 104029-53-0
M. Wt: 269.29g/mol
InChI Key: UFBFGVIAAKOILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-phenoxypropylamine with 2-aminophenol in the presence of a suitable dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

    Starting Materials: 3-Phenoxypropylamine and 2-Aminophenol.

    Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or xylene.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzoxazoles with various functional groups.

Scientific Research Applications

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxypropyl Bromide: Used as an intermediate in organic synthesis.

    3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative and topoisomerase II inhibitory activities.

    Pyridazinone Derivatives: Investigated for their corrosion inhibition properties and biological activities.

Uniqueness

3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole core, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-(3-phenoxypropyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBFGVIAAKOILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.